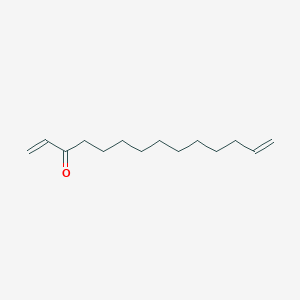

Tetradecadien-3-one,1,13-

Description

Significance of Conjugated Dienone Structures in Chemical Biology Research

Conjugated dienones are organic compounds that feature two carbon-carbon double bonds separated by a single bond, a structural motif that also includes a ketone group. This arrangement leads to a delocalized system of pi electrons across the connected p-orbitals, which imparts unique chemical properties and enhanced stability compared to non-conjugated systems. fiveable.melibretexts.orglibretexts.org The delocalization of electron density across the conjugated system influences the molecule's reactivity, making it a subject of interest in various chemical reactions. fiveable.meyoutube.com

The α,β-unsaturated ketone moiety within these structures is a key pharmacophore, a feature responsible for the biological activities of many compounds. acs.org This functional group is found in numerous naturally occurring and synthetic compounds that exhibit a wide range of pharmacological effects. researchgate.netnih.gov The electrophilic nature of the carbon-carbon double bond in conjugation with the carbonyl group makes these compounds reactive towards nucleophiles, such as the thiol groups found in the amino acid cysteine within proteins. acs.org This reactivity is a basis for their biological effects, which can include anti-inflammatory, antiparasitic, and cytotoxic activities. acs.org

Historical Perspectives on Tetradecadienone Derivative Discovery

The exploration of long-chain unsaturated ketones, including derivatives of tetradecadienone, has been advanced by the study of natural products. For instance, various isomers of tetradecadienol, a related alcohol, have been identified as components of insect pheromones. These discoveries have spurred research into the synthesis and biological activity of these and structurally similar compounds. The investigation of these natural products has provided a foundation for the synthesis of derivatives, including ketones like 1,13-Tetradecadien-3-one, to explore their chemical and biological potential.

Current Paradigms in Research on Unsaturated Ketones

Modern research on unsaturated ketones is multifaceted, with significant efforts in medicinal chemistry and drug discovery. nih.gov Scientists are actively investigating α,β-unsaturated ketones as potential therapeutic agents, particularly in oncology. acs.orgnih.gov The ability of these compounds to act as cytotoxic agents is often linked to their capacity to induce cellular stress by reacting with biological nucleophiles, leading to the inhibition of critical cellular processes. nih.govacs.org

Current research paradigms focus on the design and synthesis of novel unsaturated ketones with improved selectivity and potency. acs.orgnih.gov This includes the creation of derivatives with various substituents to modulate their reactivity and pharmacokinetic properties. The overarching goal is to develop compounds that can selectively target diseased cells or specific biological pathways while minimizing effects on healthy tissues. nih.gov The study of structure-activity relationships (SAR) is crucial in this endeavor, helping to elucidate how molecular modifications influence biological outcomes. nih.gov

Chemical and Physical Properties of 1,13-Tetradecadien-3-one

The fundamental properties of 1,13-Tetradecadien-3-one are summarized in the following table, providing a snapshot of its key chemical and physical data.

| Property | Value |

| Molecular Formula | C₁₄H₂₄O lookchem.com |

| Molecular Weight | 208.344 g/mol lookchem.com |

| IUPAC Name | tetradeca-1,13-dien-3-one |

| CAS Number | 58879-40-6 lookchem.com |

| Boiling Point | 290.4°C at 760 mmHg lookchem.com |

| Flash Point | 124.9°C lookchem.com |

| Density | 0.843 g/cm³ lookchem.com |

| Vapor Pressure | 0.00208 mmHg at 25°C lookchem.com |

Synthesis and Reactivity

One documented synthesis route for 1,13-Tetradecadien-3-one involves the oxidation of 1,13-tetradecadien-3-ol. lookchem.com This reaction is carried out using manganese(IV) oxide in hexane (B92381) over a 24-hour period. lookchem.com

Structure

3D Structure

Properties

CAS No. |

58879-40-6 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

tetradeca-1,13-dien-3-one |

InChI |

InChI=1S/C14H24O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-4H,1-2,5-13H2 |

InChI Key |

ALXCRKQLOWBSOZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCC(=O)C=C |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 1,13 Tetradecadien 3 One and Analogues

Presence in Plant Essential Oils: A Research Overview

Essential oils are complex mixtures of volatile compounds that contribute to the fragrance and biological activity of plants. While 1,13-Tetradecadien-3-one has not been specifically identified in all studied species, its analogues—other long-chain ketones—are known constituents of various plant essences.

Distribution in Ziziphus spina-christi

Ziziphus spina-christi, commonly known as Christ's Thorn Jujube, is a plant utilized in traditional medicine, with its extracts showing various pharmacological activities. researchgate.netresearchgate.netnih.gov Analysis of the volatile oils from its leaves has identified several ketone analogues, though not 1,13-Tetradecadien-3-one itself. Major ketones reported include Geranyl acetone (B3395972) and farnesyl acetone C. researchgate.netresearchgate.net These findings indicate that the plant's metabolic pathways produce long-chain ketones, a class to which 1,13-Tetradecadien-3-one belongs. However, comprehensive reviews and specific chemical analyses of Z. spina-christi have not, to date, listed 1,13-Tetradecadien-3-one as a constituent. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Table 1: Ketone Analogues Identified in Ziziphus spina-christi

| Compound Name | Plant Part |

|---|---|

| Geranyl acetone | Leaves |

Identification in Amorphophallus Species

The genus Amorphophallus, known for its large, pungent inflorescences like the "corpse plant" (Amorphophallus titanum), emits a complex bouquet of volatile organic compounds to attract pollinators. mdpi.comnih.govresearchgate.net These emissions are rich in various chemical classes, including ketones. mdpi.comnih.gov While 1,13-Tetradecadien-3-one has not been specifically reported, several other volatile ketones have been identified across different Amorphophallus species. For instance, 2-heptanone (B89624) is a major scent component in A. polyanthus, and 2-pentanone has been detected in the odors of A. borneensis, A. eichleri, and A. obscurus. nih.govnih.gov Other ketones like 2-decanone (B165314) and 2-undecanone (B123061) have also been identified as minor volatile compounds in this genus. nih.gov This highlights that the biosynthesis of aliphatic ketones is a feature of the genus's scent profile, even if the specific dienone of interest remains unconfirmed.

Role as Volatile Organic Compounds in Plant-Microbe Interactions

Volatile organic compounds (VOCs) are key mediators of communication in the rhizosphere, the soil region directly influenced by plant roots. nih.gov Microbes, particularly bacteria, produce a wide array of VOCs that can influence plant growth, health, and defense mechanisms. nih.govnih.gov

Production by Plant Growth-Promoting Rhizobacteria (PGPR)

Plant Growth-Promoting Rhizobacteria (PGPR) are beneficial microbes that can enhance plant development through various mechanisms, including the emission of VOCs. nih.govnih.govresearchgate.netmdpi.com Ketones are a significant class of VOCs produced by many PGPR strains. nih.govresearchgate.netnih.gov Studies have shown that bacteria from genera such as Pseudomonas, Bacillus, and Paraburkholderia release volatile ketones that contribute to a complex blend of signals in the soil. nih.govnih.govekb.eg For example, 2-heptanone and cyclohexanone (B45756) are among the ketones identified in the volatilome of PGPR. ekb.egresearchgate.net These compounds can act as signals that modulate plant growth or inhibit the growth of plant pathogens. researchgate.netfrontiersin.org Although 1,13-Tetradecadien-3-one has not been specifically identified as a PGPR product in the reviewed literature, the production of analogous ketones is a well-documented aspect of their metabolic activity.

Table 2: Examples of Volatile Ketones Produced by PGPR Strains

| PGPR Strain/Genus | Ketone Produced | Reference |

|---|---|---|

| Paraburkholderia tropica | Cyclohexanone | ekb.eg |

| Bacillus species | 2-Heptanone | researchgate.net |

Biosynthetic Precursors to Plant Growth Modulators

The direct role of 1,13-Tetradecadien-3-one as a biosynthetic precursor to specific plant growth modulators, such as auxins, is not established in current scientific literature. The primary known pathways for auxin biosynthesis in both plants and microbes originate from amino acids, particularly tryptophan. nih.gov However, the VOCs emitted by PGPR, which include a variety of ketones, can collectively influence plant hormonal pathways and stimulate growth. frontiersin.org These microbial volatiles can trigger induced systemic resistance in plants, a state of heightened defense readiness, which involves the modulation of plant hormone signaling. researchgate.net Therefore, while not a direct building block, analogous ketones contribute to the chemical environment that modulates plant development.

Origin as Lipid Oxidation Products in Biological Matrices

The molecular structure of 1,13-Tetradecadien-3-one strongly suggests its origin from the oxidative degradation of lipids. It is classified as a fatty acyl derivative, pointing to a biosynthetic link with fatty acids. nih.gov Lipid peroxidation is a common process in biological systems where unsaturated fatty acids are attacked by reactive oxygen species, leading to a cascade of reactions that produce a variety of breakdown products, including aldehydes and ketones. researchgate.net

This process is a key factor in the deterioration of foods, but it also plays a crucial role in cell signaling and plant-microbe interactions. researchgate.netnih.govresearchgate.netslu.se In plants, lipids and their derivatives, such as oxylipins, are fundamental to defense signaling. researchgate.netresearchgate.net The breakdown of polyunsaturated fatty acids can generate volatile compounds that act as signals. For instance, the increased emission of aldehydes and ketones is associated with processes like seed deterioration, which involves lipid peroxidation. researchgate.net Given that 1,13-Tetradecadien-3-one is an unsaturated long-chain ketone, its formation in biological matrices is plausibly the result of the oxidative cleavage of a larger polyunsaturated fatty acid.

Proposed Biosynthetic Mechanisms for 1,13-Tetradecadien-3-one Production

The precise biosynthetic pathway for 1,13-tetradecadien-3-one has not been empirically detailed in scientific literature. However, based on extensive research into the biosynthesis of other fatty acid-derived insect pheromones, particularly ketones and unsaturated compounds, a scientifically grounded putative pathway can be proposed. nih.govnih.gov This proposed mechanism involves a series of enzymatic modifications to a common fatty acid precursor.

The biosynthesis of insect pheromones often originates from the standard metabolic pathways of fatty acids. nih.gov Insects appear to have evolved by incorporating a few specialized, tissue-specific enzymes that modify the products of "normal" metabolism to create highly specific pheromone molecules. nih.gov For many moth species, these pathways involve a species-specific combination of desaturation and chain-shortening reactions, followed by reductive modification of the carbonyl carbon.

The production of ketone-containing pheromones in some insects, such as the female German cockroach, Blattella germanica, involves the elongation of a fatty acyl-CoA, followed by decarboxylation, hydroxylation, and subsequent oxidation to form the ketone group. The biosynthesis of other insect ketones, like (S)-4-methyl-3-heptanone, has been shown to follow a polyketide or fatty acid-type metabolic route, starting from propionate (B1217596) units. nih.gov

For 1,13-tetradecadien-3-one, a C14 unsaturated ketone, the biosynthesis is likely to initiate from a common saturated fatty acid, such as palmitic acid (a C16 acid) or myristic acid (a C14 acid), which are products of de novo fatty acid synthesis. The proposed pathway would then proceed through a series of key enzymatic steps:

Desaturation: The first step would likely involve the introduction of a double bond into the fatty acid chain. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are critical in creating the diverse array of unsaturated pheromones found in insects. The position of the double bond is highly specific to the enzyme. To achieve the double bond at the 13th position (or more accurately, the ω-1 position) of a 14-carbon chain, a specific desaturase would be required.

Chain-Shortening (if applicable): If the precursor is a C16 fatty acid like palmitic acid, a controlled round of β-oxidation would be necessary to shorten the chain to the required 14 carbons. This process is a modified version of the standard fatty acid catabolism, which is halted after a specific number of cycles to yield an acyl-CoA of a particular length.

Formation of the Ketone Group: The formation of the 3-oxo group is a critical step. This could potentially occur through a few different mechanisms. One possibility is the hydration of an alkyne precursor, although this is less commonly observed in pheromone biosynthesis. A more probable route involves the oxidation of a corresponding secondary alcohol, 1,13-tetradecadien-3-ol. This oxidation would be catalyzed by a specific dehydrogenase enzyme. The generation of the secondary alcohol itself would likely arise from the hydroxylation of the saturated carbon chain at the C-3 position.

It is important to note that the order of these steps—desaturation, chain shortening, and oxidation—can vary between different species and for different pheromone components. For instance, desaturation could occur before or after chain shortening.

The entire process is tightly regulated within the insect, often under the control of specific hormones and neuropeptides to ensure that pheromone production is coordinated with the insect's reproductive cycle and other behaviors.

Synthetic Methodologies and Advanced Chemical Transformations of 1,13 Tetradecadien 3 One and Its Derivatives

Strategies for Stereoselective Total Synthesis of Tetradecadienone Derivatives

The creation of specific stereoisomers of tetradecadienone derivatives is a significant challenge in organic synthesis, demanding highly selective chemical reactions. The 1,3-diene structural motif is a key framework in many natural products, making its stereoselective synthesis a topic of considerable interest. mdpi.com

Wittig Reaction Applications for Double Bond Formation

The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes or ketones and is widely used for creating the double bonds in tetradecadienone derivatives. wikipedia.orglumenlearning.commnstate.edu This reaction utilizes a phosphonium (B103445) ylide, also known as a Wittig reagent, to convert a carbonyl group into a C=C double bond. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction, yielding either the (Z)- or (E)-alkene, is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides, typically those with alkyl substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.orgorganic-chemistry.org Conversely, stabilized ylides, which contain electron-withdrawing groups, predominantly produce (E)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition mechanism, forming an oxaphosphetane intermediate that then decomposes to the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. wikipedia.orglumenlearning.com

| Reagent Type | Starting Materials | Primary Product | Key Feature |

| Wittig Reagent (Phosphonium Ylide) | Aldehyde or Ketone, Triphenyl phosphonium ylide | Alkene, Triphenylphosphine oxide | Forms a C=C double bond at the site of the original carbonyl group. lumenlearning.commnstate.edu |

| Non-stabilized Ylide | Aldehyde, Ylide with alkyl groups | (Z)-Alkene | Kinetically controlled reaction. wikipedia.org |

| Stabilized Ylide | Aldehyde, Ylide with electron-withdrawing groups | (E)-Alkene | Thermodynamically controlled reaction. organic-chemistry.org |

Alkylation of Terminal Alkynes in Dienone Construction

The alkylation of terminal alkynes is a fundamental carbon-carbon bond-forming reaction that plays a crucial role in building the carbon skeleton of dienone precursors. utexas.edu This method involves the deprotonation of a terminal alkyne using a strong base, such as sodium amide (NaNH₂), to generate a highly nucleophilic acetylide anion. chemistrysteps.comyoutube.com This anion can then react with a primary alkyl halide in an SN2 reaction to form an internal alkyne. youtube.com

This two-step process allows for the sequential addition of different alkyl groups, providing a versatile route to unsymmetrical internal alkynes which can be further elaborated into the desired dienone structure. utexas.eduyoutube.com It is important to use primary alkyl halides, as secondary and tertiary halides tend to undergo elimination reactions in the presence of the strongly basic acetylide anion. utexas.educhemistrysteps.com

Palladium-Catalyzed Coupling Reactions in Tetradecadienone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are instrumental in the synthesis of complex molecules like tetradecadienone derivatives. These reactions, such as the Suzuki, Heck, and Stille couplings, allow for the precise and stereoselective formation of the conjugated diene system. nih.govresearchgate.net For instance, a palladium-catalyzed three-component coupling strategy can be employed for the vicinal diarylation of terminal 1,3-dienes. nih.gov

In these reactions, a palladium catalyst facilitates the coupling of an organometallic reagent with an organic halide or triflate. The choice of ligands on the palladium center is critical for controlling the regioselectivity and stereoselectivity of the reaction. nih.gov For example, the use of different phosphine (B1218219) ligands can direct the outcome of the carboamination of terminal dienes to yield either 4,3- or 4,1-addition products. nih.gov

| Coupling Reaction | Reactants | Catalyst System | Key Outcome |

| Vicinal Diarylation | Terminal 1,3-diene, Aryldiazonium tetrafluoroborate, Arylboronic acid | Palladium catalyst | Regioselective introduction of two different aryl groups. nih.gov |

| Alkenylamination | Terminal diene, Alkenyl triflate, Amine | Palladium catalyst with Xantphos or phosphoramidite (B1245037) ligand | Regiodivergent formation of 4,3- or 4,1-addition products. nih.gov |

| Stille Coupling | (E)-α-stannylvinyl sulfones, Alkynyl bromides | Pd(PPh₃)₄ and CuI | Synthesis of (Z)-2-sulfonyl-1,3-enynes. researchgate.net |

Knoevenagel Condensation Approaches for α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile method for the formation of α,β-unsaturated systems, which are key structural motifs in 1,13-tetradecadien-3-one. researchgate.netmdpi.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netyoutube.com

This methodology is particularly useful for synthesizing α,β-unsaturated ketones, esters, and nitriles. researchgate.net The reaction provides a green and efficient route to these important chemical intermediates, often proceeding with high yields and stereoselectivity. mdpi.comnih.gov Recent advancements have focused on developing more environmentally friendly catalysts and solvent-free reaction conditions. mdpi.comrsc.org

Reduction Methodologies for Stereochemical Control

The stereoselective reduction of carbonyl groups and alkynes is essential for controlling the stereochemistry of the final tetradecadienone product and its derivatives. nih.govrsc.org

Lindlar Hydrogenation for Z-Alkene Formation

Lindlar hydrogenation is a classic and highly effective method for the stereoselective reduction of alkynes to (Z)-alkenes (cis-alkenes). researchgate.netchem-station.combyjus.com The catalyst, known as Lindlar's catalyst, consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. chem-station.combyjus.com

The poisoning of the palladium catalyst is crucial; it deactivates the catalyst just enough to prevent the over-reduction of the alkene to an alkane, thus stopping the reaction at the alkene stage. byjus.comthieme-connect.de The hydrogenation occurs with syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the Z-isomer. byjus.commasterorganicchemistry.com Careful monitoring of the reaction is necessary as the catalyst's chemoselectivity can be sensitive to various factors. chem-station.com

| Catalyst | Support | Poisons | Substrate | Product | Stereochemistry |

| Palladium | Calcium Carbonate | Lead Acetate, Quinoline | Alkyne | Alkene | (Z)-Alkene (cis) byjus.comthieme-connect.de |

| Palladium | Barium Sulfate | Quinoline | Alkyne | Alkene | (Z)-Alkene (cis) masterorganicchemistry.com |

| Nickel Boride (Ni₂B) | - | - | Alkyne | Alkene | (Z)-Alkene (cis) masterorganicchemistry.com |

Activated Zinc and Aluminum Hydride Reductions

The reduction of α,β-unsaturated ketones like 1,13-tetradecadien-3-one can be directed towards either the carbonyl group (1,2-reduction) to yield an allylic alcohol, or the conjugated carbon-carbon double bond (1,4-reduction or conjugate addition) to produce a saturated ketone. The choice of reducing agent is critical in determining the outcome.

Activated Zinc Reductions: Zinc-mediated reductions, particularly under conditions similar to the Clemmensen reduction (zinc amalgam and acid) or modified variants, are known to reduce α,β-unsaturated ketones. crdeepjournal.org This type of reduction typically proceeds via a single-electron transfer (SET) mechanism. crdeepjournal.org For enone systems, this method generally favors the 1,4-reduction pathway, leading to the saturation of the conjugated alkene. Applying this to 1,13-tetradecadien-3-one would be expected to yield 13-tetradecen-3-one, preserving the ketone functionality and the isolated double bond at the C13 position. However, the reaction conditions can lead to a variety of products, including pinacols from reductive dimerization. crdeepjournal.org

Aluminum Hydride Reductions: Aluminum hydrides are versatile reagents for ketone reduction, but their reactivity with α,β-unsaturated systems is highly dependent on the specific reagent and reaction conditions.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and unhindered hydride source, LiAlH₄ typically favors the direct (1,2) attack on the carbonyl carbon. organicchemistrydata.org This results in the formation of the corresponding allylic alcohol, tetradeca-1,13-dien-3-ol.

Modified and Catalytic Aluminum Hydrides: To achieve different selectivities, modified aluminum hydrides with bulky substituents are used. For example, lithium tri-tert-butoxyaluminum hydride (LTBA) is a sterically hindered reagent that can favor 1,4-addition, leading to the saturated ketone. wikipedia.org The choice between 1,2- and 1,4-addition is influenced by the hard-soft acid-base (HSAB) principle, with softer hydride reagents tending toward 1,4-conjugate addition. wikipedia.org Recently, catalytic methods using environmentally benign aluminum compounds have been developed for the chemoselective 1,2-reduction of enones to allylic alcohols, mimicking the Luche reduction. rsc.org

| Reagent | Typical Outcome | Primary Product Type |

|---|---|---|

| Activated Zinc (e.g., Clemmensen) | 1,4-Reduction (Conjugate Addition) | Saturated Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Reduction (Direct Carbonyl Attack) | Allylic Alcohol |

| Lithium Tri-tert-butoxyaluminum Hydride (LTBA) | 1,4-Reduction (Conjugate Addition) | Saturated Ketone |

| Sodium Borohydride (NaBH₄) with CeCl₃ (Luche Reduction) | 1,2-Reduction (Direct Carbonyl Attack) | Allylic Alcohol |

Biocatalytic and Biotechnological Routes for Tetradecadienone Derivative Production

The chemical synthesis of complex insect pheromones can be costly and generate hazardous waste. researchgate.net Consequently, biotechnological production using engineered microorganisms or plants has emerged as a promising, sustainable alternative. bohrium.comearlham.ac.uk Many insect pheromones, particularly those from Lepidoptera, are derived from fatty acids, making their biosynthetic pathways suitable for reconstruction in microbial hosts. researchgate.netnih.gov

Enzymatic Pathways in Microbial Systems

The biosynthesis of fatty acid-derived pheromones like 1,13-tetradecadien-3-one begins with standard fatty acid metabolism and is completed by a series of specific enzymatic modifications. frontiersin.org Although insects often evolve unique enzymes, the general pathway is conserved and involves several key steps:

Fatty Acid Synthesis: The carbon backbone is built from acetyl-CoA precursors by fatty acid synthase (FAS) enzymes, typically producing C16 or C18 saturated fatty acyl-CoAs. nih.gov

Desaturation: A critical step for creating unsaturation, this is performed by specific fatty acyl-CoA desaturases (FADs) that introduce double bonds at precise locations. nih.gov To produce a C14 backbone with double bonds at the Δ1 and Δ13 positions (relative to the ketone), a combination of desaturases and chain-shortening enzymes would be required.

Chain Modification: The fatty acyl-CoA chain may be shortened by limited β-oxidation or elongated to achieve the correct length. nih.gov

Functional Group Transformation: The terminal functional group is created in the final steps. A fatty-acyl reductase (FAR) first reduces the acyl-CoA to a fatty alcohol. nih.gov This alcohol can then be oxidized by an alcohol oxidase or dehydrogenase to form an aldehyde or, through further steps, a ketone. nih.govnih.gov

| Enzyme Family | Function | Role in Pathway |

|---|---|---|

| Fatty Acid Synthase (FAS) | Builds saturated fatty acid chains from acetyl-CoA | Precursor Synthesis |

| Fatty Acyl-CoA Desaturase (FAD) | Introduces double bonds at specific positions | Creates Unsaturation |

| Fatty-Acyl Reductase (FAR) | Reduces fatty acyl-CoA to a fatty alcohol | Functional Group Precursor Formation |

| Alcohol Oxidase/Dehydrogenase | Oxidizes fatty alcohols to aldehydes or ketones | Terminal Functional Group Formation |

| Acetyltransferase (AT) | Esterifies fatty alcohols to form acetate esters | Alternative Terminal Functional Group Formation |

Engineered Organisms for Pheromone Component Biosynthesis

Metabolic engineering allows for the transfer of insect pheromone biosynthetic pathways into microbial "cell factories." frontiersin.org Yeasts, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, are favored hosts due to their robust nature and high capacity for fatty acid synthesis. frontiersin.orgresearchgate.netdtu.dk The strategy involves several key genetic modifications:

Heterologous Gene Expression: Key insect genes encoding enzymes like desaturases and fatty-acyl reductases are introduced and expressed in the yeast host. lu.se

Increasing Precursor Supply: The native yeast pathways are engineered to produce more fatty acid precursors, for instance by overexpressing acetyl-CoA carboxylase. frontiersin.org

Eliminating Competing Pathways: To channel metabolic flux towards the desired pheromone, competing pathways are shut down. This often involves deleting genes responsible for the β-oxidation of fatty acids (e.g., by deleting PEX10 to eliminate peroxisomes) and the formation of storage lipids. dtu.dk

This approach has successfully been used to produce various C12, C14, and C16 moth pheromones and their alcohol precursors at high titers, demonstrating the feasibility of producing compounds structurally similar to 1,13-tetradecadien-3-one. researchgate.netdtu.dk

| Strategy | Target | Purpose | Example Gene(s) |

|---|---|---|---|

| Pathway Introduction | Heterologous enzymes | Introduce insect-specific biosynthetic steps | Desaturases, Fatty-Acyl Reductases (FARs) |

| Precursor Enhancement | Fatty acid synthesis | Increase the pool of fatty acyl-CoA precursors | Overexpress Acetyl-CoA Carboxylase (ACC1) |

| Block Storage Lipid Formation | Acyltransferases | Prevent diversion of precursors into triacylglycerols | Downregulate or delete GPAT |

| Block Fatty Acid Degradation | β-oxidation pathway | Prevent breakdown of products and precursors | Delete Peroxisome Biogenesis Factor (PEX10) |

| Block Product Degradation | Alcohol/Aldehyde dehydrogenases | Prevent unwanted oxidation of alcohol/aldehyde products | Delete FAO1, HFD1-4 |

Synthesis of Geometrical Isomers and Structural Analogues for Research Purposes

For research in chemical ecology, it is essential to synthesize not only the natural pheromone but also its various geometrical isomers and structural analogues. This allows for studies on structure-activity relationships and helps confirm the exact stereochemistry of the active compound. researchgate.net 1,13-Tetradecadien-3-one contains two double bonds, one of which is part of a conjugated dienone system, allowing for four possible geometrical isomers: (1E, 13Z), (1E, 13E), (1Z, 13Z), and (1Z, 13E), although the conjugated system is typically more stable in the E-configuration.

The synthesis of these specific isomers relies on stereoselective chemical reactions.

Wittig Reaction and Variants: The Wittig reaction is a classic and reliable method for creating double bonds with defined stereochemistry. Z-olefins are typically formed using unstabilized or semi-stabilized ylides under salt-free conditions, while the Horner-Wadsworth-Emmons (HWE) modification often provides E-olefins with high selectivity. wikipedia.org

Metal-Catalyzed Cross-Coupling: Reactions such as Suzuki, Stille, and Heck couplings are powerful modern tools for constructing C-C bonds, including those in conjugated diene systems. mdpi.com By coupling a vinyl halide or triflate with a vinyl boronic acid or organostannane, specific diene geometries can be assembled with high fidelity. mdpi.comnih.gov

Alkyne Reductions: The partial reduction of an alkyne is another key strategy. Reduction using Lindlar's catalyst yields a Z-alkene, while dissolving metal reductions (e.g., Na/NH₃) produce an E-alkene. This allows for the stereocontrolled synthesis of a specific double bond within the carbon chain.

These methods can be used in a modular fashion to synthesize each isomer of 1,13-tetradecadien-3-one, as well as analogues with varied chain lengths or double bond positions, for comprehensive biological testing.

| Reaction | Primary Use | Typical Stereochemical Outcome |

|---|---|---|

| Wittig Reaction (salt-free) | Alkene synthesis from carbonyls | (Z)-Alkene |

| Horner-Wadsworth-Emmons | Alkene synthesis from carbonyls | (E)-Alkene |

| Suzuki Coupling | C-C bond formation (e.g., dienes) | Retention of double bond geometry |

| Heck Coupling | C-C bond formation (e.g., dienes) | Typically forms (E)-alkenes |

| Alkyne Reduction (Lindlar) | Alkene synthesis from alkynes | (Z)-Alkene |

| Alkyne Reduction (Na/NH₃) | Alkene synthesis from alkynes | (E)-Alkene |

Elucidation of Biological and Ecological Roles of 1,13 Tetradecadien 3 One and Its Derivatives

Functional Significance in Inter- and Intra-species Chemical Communication

Chemical signals are a fundamental mode of communication in the natural world, mediating interactions both within and between species. 1,13-Tetradecadien-3-one and its derivatives are important components of this chemical language, particularly in the context of insect pheromones.

Sex pheromones are chemical cues released by an organism to attract an individual of the same species for mating. These signals are often highly specific, ensuring that reproductive efforts are directed towards the correct species. A derivative of tetradecadien-3-one, (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA), is a major sex pheromone component for numerous species of stored-product moths. nih.govnih.gov This compound is utilized globally for the management of these pests through mating disruption, detection, monitoring, and mass trapping in food storage facilities. nih.govnih.gov

The biosynthesis of such pheromones is a complex process. In moths, these fatty acid derivatives are typically produced de novo in the pheromone gland. nih.gov Research has led to the successful bio-production of ZETA in engineered yeast (Saccharomyces cerevisiae), offering a more sustainable alternative to chemical synthesis. nih.govnih.gov

Table 1: Examples of Tetradecadien-3-one Derivatives as Insect Sex Pheromone Components

| Compound Name | Insect Species | Role |

| (Z,E)-9,12-tetradecadienyl acetate (ZETA) | Plodia interpunctella (Indian meal moth), Ephestia cautella (Almond moth), Spodoptera exigua (Beet armyworm) | Major sex pheromone component nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

The perception of pheromones by insects and other animals is a highly specialized process that triggers specific behavioral responses. In many animals, this reception occurs in the vomeronasal organ (VNO), where vomeronasal sensory neurons (VSNs) are responsible for detecting chemical cues. nih.gov While a single olfactory sensory neuron can respond to a variety of general odorants, most VSNs are highly specific, responding to only one type of pheromone. nih.gov

The binding of a pheromone to its receptor initiates a signal transduction cascade. In rodents, for example, two types of pheromone receptors, VR1s and VR2s, are involved. nih.gov The binding of a pheromone to these receptors activates phospholipase C, leading to the production of diacylglycerol (DAG) and inositol-1,4,5-trisphosphate (IP3). nih.gov DAG, in turn, activates a channel that causes the neuron to depolarize, generating a signal that is transmitted to the brain. nih.gov Electrophysiological studies have confirmed that yeast-produced ZETA elicits distinct antennal responses in male moths, demonstrating its activity as a pheromone. nih.govnih.gov

Ecological Functions within Plant Defense and Interaction Networks

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from herbivores and pathogens. nih.govapsnet.org These defenses can be either constitutive, meaning they are always present, or induced, produced in response to an attack. apsnet.orgnih.gov Volatile organic compounds (VOCs), including derivatives of 1,13-tetradecadien-3-one, play a crucial role in these defense strategies and in mediating other ecological interactions.

Plants produce a vast array of secondary metabolites that can be toxic, repellent, or anti-nutritional to herbivores. nih.gov These chemical defenses are a key component of the plant's immune response. nih.gov When a plant is damaged by an herbivore, it can release a blend of VOCs that can act as a direct defense by repelling the herbivore or as an indirect defense by attracting the natural enemies of the herbivore. nih.gov

Phenolic compounds, for instance, are a widespread group of defensive chemicals that play a major role in protecting plants against insects, microorganisms, and even competing plants. nih.gov Lignin, a phenolic heteropolymer, is central to plant defense, providing a physical barrier and reducing the digestibility of plant tissues. nih.gov While direct evidence for 1,13-tetradecadien-3-one's role in plant defense is still emerging, its presence as a plant volatile suggests its potential involvement in these complex defensive networks.

The interaction between plants and their pollinators is often mediated by a complex interplay of visual and olfactory cues. nih.gov Floral scents, which are composed of a diverse array of VOCs, are critical for attracting pollinators, sometimes from a great distance. nih.gov The specificity of these chemical signals can be crucial in highly specialized pollination systems. nih.gov

Allelopathy is a form of chemical warfare between plants, where one plant releases biochemicals, known as allelochemicals, that can inhibit the growth and development of neighboring plants. apsnet.orgresearchgate.net This process allows a plant to reduce competition for resources such as water, nutrients, and light. apsnet.orgresearchgate.net

These allelochemicals can be released into the environment through various means, including root exudation, leaching from leaves, and decomposition of plant material. Benzoxazinoids are a well-studied family of allelochemicals found in many grasses, including important crops like wheat, maize, and rye. researchgate.net While the specific allelopathic properties of 1,13-tetradecadien-3-one have not been extensively documented, its presence in the chemical profiles of various plants suggests a potential role in these intricate plant-plant interactions.

Mechanisms of Volatile Compound Action in Plant Growth Promotion

Influence on Root Morphogenesis and Development

The architecture of a plant's root system is fundamental to its ability to acquire water and nutrients. Microbial VOCs can profoundly influence this architecture, often by interacting with the plant's own hormonal signaling pathways.

While specific studies on 1,13-Tetradecadien-3-one's effect on root morphology are limited, research on a closely related derivative, 13-tetradecadien-1-ol, has demonstrated its growth-promoting capabilities. This compound, identified as a volatile emitted by certain bacteria, has been shown to enhance the biomass of plants. For instance, bacterial volatiles, including a range of ketones and alcohols, have been observed to modulate the main hormonal pathways in plants, which are intrinsically linked to root development. nih.gov The influence of bacterial volatiles can lead to significant increases in total root length, as well as the length of secondary and adventitious roots. In one study, exposure to volatiles from Bacillus subtilis GB03 resulted in an 88.5% increase in total root length. nih.gov

The effects are not always stimulatory and can be concentration-dependent. For example, the ketone 2-octanone (B155638) has been shown to stimulate the growth of Arabidopsis thaliana at a low concentration of 10 μmol, but inhibits growth at higher concentrations. nih.gov This highlights the nuanced nature of these chemical interactions. It is well-established that bacterial volatiles can modulate key hormonal pathways, including those of auxin, which are critical for postembryonic root development. nih.gov

Table 1: Effects of Ketone Volatile Organic Compounds on Plant Growth

| Compound | Plant Species | Observed Effect | Concentration |

| 2-Butanone | Arabidopsis thaliana | 1.5-2 times increase in fresh weight | 200–400 μmol |

| 2-Pentanone | Arabidopsis thaliana | 1.5-2 times increase in fresh weight | 200 μmol |

| 2-Octanone | Arabidopsis thaliana | 114% stimulation of plant growth | 5 μmol |

| 2-Octanone | Arabidopsis thaliana | 171% stimulation of plant growth | 10 μmol |

| 2-Octanone | Arabidopsis thaliana | Inhibition of plant growth | >10 μmol |

This table presents data on the effects of different ketone VOCs on the growth of Arabidopsis thaliana, demonstrating both stimulatory and inhibitory responses depending on the compound and its concentration. nih.gov

Modulation of Plant Stress Responses

Volatile organic compounds play a critical role in how plants respond to and tolerate environmental stresses, both biotic (e.g., pathogens, herbivores) and abiotic (e.g., drought, salinity). These airborne chemicals can act as priming agents, preparing the plant's defense systems for an impending threat.

The general mechanism involves the VOCs triggering various defense-signaling pathways within the plant. This can lead to the production of protective compounds and the strengthening of cellular structures. For instance, stress-induced VOCs can help curb the negative effects of reactive oxygen species (ROS), which are damaging molecules produced during stress, by quenching them and stabilizing cell membranes. nih.gov

Ketones, as a class of VOCs, have been implicated in these stress-response pathways. While direct evidence for 1,13-Tetradecadien-3-one is not yet available, studies on other ketones show their potential to modulate plant stress responses. For example, some ketone VOCs have demonstrated fungicidal and nematicidal effects, suggesting a role in protecting plants from pathogens and pests. tandfonline.com Furthermore, exposure to bacterial volatiles, including ketones, can increase a plant's tolerance to stress by protecting cell metabolism from toxicity. nih.gov This protective effect is often linked to the antioxidant properties of the volatiles. nih.gov

The response of a plant to a particular VOC can be highly specific, and the blend of volatiles emitted by a microbe can have a different effect than individual compounds. This complexity underscores the intricate nature of plant-microbe interactions mediated by these chemical signals.

Structure Activity Relationship Sar Studies of Tetradecadienone Derivatives

Influence of Double Bond Configuration (E/Z Isomerism) on Biological Activity

In many insect species, the response to a pheromone is highly specific to a single geometric isomer. For instance, (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA), a major sex pheromone component for numerous moth species, must be in the correct isomeric form to elicit a typical antennal response from male moths. nih.gov The yeast-based bioproduction of ZETA successfully yielded the correct (Z,E) isomer, which was confirmed to be biologically active through electrophysiological studies. nih.gov This highlights the stringent requirement for a specific double bond configuration for biological function.

The biological activity of different isomers can vary significantly. Often, one isomer is highly active while the other is inactive or, in some cases, can even inhibit the response to the active isomer. This specificity arises from the precise fit required between the pheromone molecule and its receptor, which is dictated by the receptor's three-dimensional structure.

Table 1: Hypothetical Biological Activity of Tetradecadienone Geometric Isomers

| Compound | Double Bond Configuration | Relative Biological Activity (%) |

| Isomer A | E,E | 5 |

| Isomer B | E,Z | 85 |

| Isomer C | Z,E | 98 |

| Isomer D | Z,Z | 15 |

This table illustrates a typical relationship where one specific geometric isomer (Z,E) shows the highest activity, emphasizing the importance of double bond configuration.

Stereochemical Purity Effects on Receptor Specificity

Chirality, or the "handedness" of a molecule, plays a crucial role in the specificity of pheromonal communication. nih.gov For chiral pheromones, the biological activity is often dependent on a specific enantiomer or a specific ratio of enantiomers. The interaction between a chiral pheromone and its receptor is analogous to a key fitting into a lock, where only the correctly shaped key (enantiomer) can activate the mechanism. nih.govnih.gov

The purity of a stereoisomer can have profound effects on receptor specificity and, consequently, on the observed biological response. In many documented cases, only one enantiomer of a chiral pheromone is bioactive, while its mirror image is inactive. nih.govresearchgate.net For example, with the dermestid beetle pheromone, it was determined that the naturally occurring levorotatory (-) form was the (R)-enantiomer, and it was this specific stereoisomer that was highly bioactive. researchgate.net

However, the relationship is not always straightforward. In some instances:

Both enantiomers are active.

One enantiomer is active, and the other is an inhibitor.

A specific mixture of enantiomers is required for activity, as is the case with sulcatol, the aggregation pheromone of an ambrosia beetle, where neither the (R)- nor (S)-enantiomer is active alone, but their combination is. nih.gov

This demonstrates that the stereochemical composition of a pheromone signal is a critical piece of information that is decoded at the receptor level. nih.gov Therefore, the synthesis of stereochemically pure compounds is essential for accurately studying these structure-activity relationships. researchgate.net

Substituent Effects and Functional Group Modifications on Activity Profiles

Modifying the structure of a lead compound by introducing or changing substituents and functional groups is a classic strategy in structure-activity relationship studies. mdpi.comnih.gov For tetradecadienone derivatives, such modifications can provide valuable insights into which parts of the molecule are essential for binding to its receptor and eliciting a biological response.

Research on various classes of biologically active molecules has shown that the nature, size, and position of substituents can drastically alter activity. For example, in studies of flavonoid derivatives, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings were found to be vital for their antioxidant and anti-inflammatory activities. mdpi.com Similarly, for tetrahydroisoquinoline-based inhibitors, a clear trend of improved potency was observed with increased lipophilicity, and the nature of chemical linkers was also shown to be important. nih.gov

Applying this logic to tetradecadienone derivatives, modifications could include:

Altering Chain Length: Increasing or decreasing the length of the carbon backbone.

Modifying the Ketone: Reducing the ketone to an alcohol or converting it to another functional group to test the importance of the carbonyl group for hydrogen bonding or dipole interactions.

Adding Substituents: Placing alkyl, hydroxyl, or other groups at various positions along the chain to probe the steric and electronic requirements of the receptor's binding pocket.

These modifications help to map the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Table 2: Influence of Functional Group Modification on Hypothetical Tetradecadienone Activity

| Analogue | Modification from Parent Compound | Receptor Binding Affinity (Kd, nM) |

| Parent Compound | 3-keto group | 15 |

| Analogue 1 | 3-hydroxyl group | 50 |

| Analogue 2 | 3-methylene group (ketone removed) | >1000 |

| Analogue 3 | 14-fluoro substituent | 25 |

| Analogue 4 | 2-methyl substituent | 150 |

This table provides a hypothetical example of how modifying the core tetradecadienone structure can impact receptor binding, indicating the critical role of the 3-keto group and the steric sensitivity around the 2-position.

Conformational Analysis and Molecular Recognition

The biological activity of a flexible molecule like a tetradecadienone derivative is not determined by its static 2D structure, but by the three-dimensional conformation it adopts when it interacts with its receptor. sapub.org Conformational analysis aims to understand the energetically preferred shapes of a molecule and how these shapes relate to its ability to be recognized by a biological target.

Computational chemistry methods are often employed to model the possible conformations of a molecule and to calculate their relative energies. sapub.org This allows researchers to predict the most stable or "active" conformation that is responsible for the biological effect. For instance, in substituted cyclohexanes, the stability of different chair conformations can be predicted by analyzing steric hindrances like 1,3-diaxial interactions, which raise the energy of a conformation and make it less stable. sapub.org A similar analytical approach can be applied to the long-chain tetradecadienone derivatives to understand how substituents and double bond geometry influence the molecule's preferred shape and its fit within a receptor. This detailed understanding of molecular shape is fundamental to explaining the specificity observed in structure-activity relationships.

Computational and Theoretical Investigations of 1,13 Tetradecadien 3 One

In Silico Prediction of Biological Interactions

In silico methods use computational models to predict how a molecule might interact with biological systems, such as proteins or enzymes. This can guide experimental work by prioritizing compounds for synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 1,13-tetradecadien-3-one) when bound to a target receptor, which is typically a protein. The goal is to find the binding mode with the lowest free energy of binding.

A hypothetical docking study for 1,13-tetradecadien-3-one would involve:

Target Selection: Identifying a potential protein target. Given its structure, potential targets could include olfactory receptors (if it's a fragrance or pheromone component) or enzymes involved in lipid metabolism.

Ligand Preparation: Generating a low-energy 3D conformation of 1,13-tetradecadien-3-one, often using the methods described in section 7.1.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the active site of the receptor and score the different binding poses.

Analysis: Examining the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the ketone oxygen) and hydrophobic interactions (involving the long alkyl chain).

These studies can generate hypotheses about the molecule's mechanism of action and predict its binding affinity to a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.me The fundamental principle is that differences in the structural or physicochemical properties of molecules are responsible for their different biological activities. creative-biolabs.com

A QSAR study involving 1,13-tetradecadien-3-one would require a dataset of structurally similar compounds with measured biological activity (e.g., inhibitory concentration against an enzyme). The process includes:

Data Collection: Assembling a series of molecules and their corresponding activity data.

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that quantify its structural, electronic, or physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic energies). nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates the descriptors with biological activity. nih.govmdpi.com The general form is: Activity = f(descriptors) .

Validation: Rigorously testing the model's predictive power using both internal (cross-validation) and external (a set of molecules not used in model training) validation techniques. wikipedia.org

While no specific QSAR model for 1,13-tetradecadien-3-one has been published, this approach could be used to predict its activity if a suitable dataset were available, helping to design new analogues with potentially enhanced potency. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. researchgate.net It allows for the characterization of transient species like transition states, which are often impossible to observe experimentally. smu.edu

For a molecule like 1,13-tetradecadien-3-one, computational methods could be used to study various reactions, such as its synthesis, oxidation, or metabolic breakdown. A typical investigation of a reaction mechanism involves:

Mapping the Potential Energy Surface (PES): Calculating the energy of the system as reactants are converted into products.

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction, which governs the reaction rate. rsc.orgnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu

Such studies, often employing DFT, can provide deep insight into reaction feasibility, selectivity, and the factors that control the reaction outcome, guiding the development of new synthetic routes or the understanding of metabolic pathways. rsc.orgresearchgate.net

Compound Data Tables

Table 1: Compound Names and Identifiers

| Name | Synonym | ChEBI ID | PubChem CID |

| 1,13-Tetradecadien-3-one | tetradec-13-en-3-one | CHEBI:165747 | 56936218 |

Data sourced from ChEBI and PubChem. nih.govebi.ac.uk

Table 2: Computed Physicochemical Properties of 1,13-Tetradecadien-3-one

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O | PubChem |

| Molecular Weight | 210.36 g/mol | PubChem |

| XLogP3 | 5.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 10 | PubChem |

| Exact Mass | 210.198365449 Da | PubChem |

| Polar Surface Area | 17.1 Ų | PubChem |

Properties computed by PubChem.

Environmental Dynamics and Biotransformation of 1,13 Tetradecadien 3 One

Persistence and Degradation Pathways in Environmental Compartments

The environmental persistence and degradation of the naturally occurring compound 1,13-tetradecadien-3-one are not extensively documented in scientific literature. However, based on its chemical structure—a long-chain ketone with two carbon-carbon double bonds—we can infer its likely behavior in various environmental compartments. The presence of functional groups such as a carbonyl group and unsaturated bonds suggests that this compound is susceptible to several abiotic and biotic degradation processes.

Hydrolysis and Photolysis in Aqueous Environments

Photolysis: The presence of carbon-carbon double bonds in 1,13-tetradecadien-3-one suggests a potential for photodegradation in sunlit surface waters. Alkenes, particularly polyunsaturated ones, are known to be susceptible to photodegradation. nih.gov The energy from sunlight can excite the electrons in the double bonds, leading to photochemical reactions. These reactions can include isomerization, cyclization, or oxidation, ultimately leading to the breakdown of the molecule. The rate and extent of photolysis would depend on various factors, including water clarity, depth, and the presence of photosensitizing agents in the water.

A summary of factors influencing the potential hydrolysis and photolysis of 1,13-tetradecadien-3-one is presented in Table 1.

Table 1: Factors Potentially Influencing Hydrolysis and Photolysis of 1,13-Tetradecadien-3-one in Aqueous Environments

| Factor | Potential Influence on Hydrolysis | Potential Influence on Photolysis |

|---|---|---|

| pH | Catalyzes hydrolysis at acidic or basic extremes. | Can influence the speciation of photosensitizers. |

| Sunlight Intensity | No direct effect. | Primary driver of photolytic reactions. |

| Water Turbidity | No direct effect. | Reduces light penetration, decreasing photolysis rates. |

| Dissolved Organic Matter | Can act as photosensitizers, enhancing photolysis. | Can act as photosensitizers, enhancing photolysis. |

| Presence of Double Bonds | May slightly influence reactivity. | Key sites for photochemical reactions. |

Aerobic and Anaerobic Transformation in Soil and Sediment Systems

The fate of 1,13-tetradecadien-3-one in soil and sediment will be governed by a combination of biotic and abiotic processes, with microbial activity likely playing a dominant role.

Aerobic Transformation: In aerobic environments, where oxygen is present, the biodegradation of long-chain aliphatic compounds is generally expected. omicsonline.org Microorganisms possess enzymes that can initiate the breakdown of such molecules. The degradation of ketones can proceed through various pathways, often initiated by oxidation. The presence of double bonds in 1,13-tetradecadien-3-one could serve as initial points of enzymatic attack, potentially leading to the formation of epoxides, diols, or cleavage of the carbon chain. The ultimate fate of the carbon from 1,13-tetradecadien-3-one in an aerobic environment would likely be mineralization to carbon dioxide and water. omicsonline.org

Anaerobic Transformation: Under anaerobic conditions, which can occur in waterlogged soils, deeper sediments, and anoxic zones of wastewater treatment systems, the degradation of organic compounds still occurs but is carried out by different groups of microorganisms using alternative electron acceptors such as nitrate, sulfate, or carbon dioxide. researchgate.netstbiologicals.com The biodegradation of ketones under anaerobic conditions has been documented. nih.gov The process is generally slower than aerobic degradation. The double bonds in 1,13-tetradecadien-3-one could potentially be saturated under anaerobic conditions before the carbon skeleton is further broken down.

The key factors influencing the transformation of 1,13-tetradecadien-3-one in soil and sediment are outlined in Table 2.

Table 2: Key Factors Influencing the Transformation of 1,13-Tetradecadien-3-one in Soil and Sediment

| Factor | Influence on Aerobic Transformation | Influence on Anaerobic Transformation |

|---|---|---|

| Oxygen Availability | Essential for aerobic microorganisms. | Inhibitory to strict anaerobes. |

| Microbial Population | Requires specific aerobic degraders. | Requires specific anaerobic degraders. |

| Soil/Sediment Type | Affects bioavailability and microbial community. | Affects bioavailability and microbial community. |

| Organic Matter Content | Can influence sorption and bioavailability. | Can influence sorption and bioavailability. |

| Temperature and pH | Affects microbial activity and enzyme kinetics. | Affects microbial activity and enzyme kinetics. |

Microbial Metabolism and Biotransformation Studies

Specific microbial metabolism studies on 1,13-tetradecadien-3-one are scarce. However, its identification as a secondary metabolite in some bacteria and its presence in fermented products suggest that microorganisms are capable of both synthesizing and likely transforming this compound.

1,13-Tetradecadien-3-one has been identified as a volatile secondary metabolite produced by entomopathogenic bacteria of the genera Xenorhabdus and Photorhabdus. uw.edu.plnih.gov This indicates that these bacteria possess the enzymatic machinery for its biosynthesis. The biological production of methyl ketones is a known microbial process. nih.gov

Furthermore, in the context of food science, the concentration of 1,13-tetradecadien-3-one has been shown to be influenced by mixed fermentation with Saccharomyces cerevisiae and Bacillus licheniformis in jujube wine. acs.org This suggests that these microorganisms can metabolize or biotransform the compound, altering its concentration in the final product.

The general metabolic fate of long-chain fatty acids has been studied in various organisms, often involving beta-oxidation. nih.govwikipedia.org It is plausible that microorganisms could employ similar enzymatic strategies to break down long-chain ketones like 1,13-tetradecadien-3-one, possibly after an initial oxidation step. The metabolism of ketones by some bacteria is known to proceed via carboxylation, which represents another potential biotransformation pathway. nih.govnih.gov

Sorption and Mobility in Soil and Water Profiles

The sorption behavior of 1,13-tetradecadien-3-one in soil and water will largely be dictated by its physical and chemical properties, particularly its hydrophobicity.

This strong sorption to soil and sediment particles would, in turn, limit its mobility in the environment. Compounds that are strongly sorbed are less likely to be transported with water flow through the soil profile and into groundwater. They are also less available for uptake by organisms and for microbial degradation. The mobility of 1,13-tetradecadien-3-one in aqueous systems would likely be associated with suspended particulate matter rather than in a truly dissolved state.

The expected sorption and mobility characteristics of 1,13-tetradecadien-3-one are summarized in Table 3.

Table 3: Expected Sorption and Mobility Characteristics of 1,13-Tetradecadien-3-one

| Environmental Compartment | Expected Sorption Behavior | Expected Mobility |

|---|---|---|

| Soil | Strong sorption to soil organic matter. | Low mobility; likely to remain in the upper soil layers. |

| Sediment | Strong partitioning into sediment organic carbon. | Low mobility in the aqueous phase; transport primarily with suspended solids. |

| Groundwater | Low potential for leaching into groundwater. | Very low mobility. |

| Surface Water | Partitioning to suspended particles and biota. | Transport mainly associated with particulate matter. |

Emerging Research Directions for 1,13 Tetradecadien 3 One and Its Class

Advanced Bioproduction Systems for Sustainable Synthesis

The commercial use of insect pheromones in agriculture for pest management is often hampered by the high cost and environmental concerns associated with traditional chemical synthesis. earlham.ac.ukbusiness-standard.com This has spurred the development of sustainable and cost-effective biological manufacturing platforms. earlham.ac.uk Emerging research is intensely focused on harnessing and engineering biological systems, such as microbes and plants, to act as "green factories" for these complex molecules.

Microbial systems, particularly the yeast Saccharomyces cerevisiae, have emerged as a key cell factory platform for producing a variety of industrial products, including biofuels and pharmaceuticals. nih.govnih.govnih.gov Researchers have successfully engineered yeast to produce other insect pheromones by introducing the necessary biosynthetic genes, such as those encoding for desaturases, reductases, and acetyltransferases. nih.gov This metabolic engineering approach has been used to produce compounds like (Z,E)-9,12-tetradecadienyl acetate (B1210297), the major pheromone component of several pest moth species. nih.gov The inherent capabilities of yeast to perform complex metabolic pathways, including those for ketones, make it a promising chassis for the sustainable production of 1,13-Tetradecadien-3-one and related compounds. nih.govresearchgate.net

In parallel, plant-based systems, or "molecular farming," offer another scalable and sustainable alternative. nih.gov Species like Nicotiana benthamiana have been successfully engineered to produce moth sex pheromones. nih.gov A significant challenge in this area has been that high-level expression of these foreign pathways can negatively impact plant growth and health. To overcome this, researchers are developing inducible expression systems, such as those activated by low concentrations of copper sulfate—a compound already approved for agricultural use. nih.gov This allows for the controlled expression of the biosynthetic pathway, enabling high yields of the target molecule from plant biomass without compromising the plant's fitness during its growth phase. nih.gov These bioproduction strategies represent a transformative leap toward making pheromone-based pest control more economically viable and environmentally benign. earlham.ac.ukbusiness-standard.com

Table 1: Comparison of Bioproduction Platforms for Semiochemicals

| Platform | Organism Example | Products | Key Research Findings/Advantages |

|---|---|---|---|

| Microbial Fermentation | Saccharomyces cerevisiae (Yeast) | Alcohols, Acetates, Aldehydes, Ketones | Well-established industrial organism; powerful genetic tools available for metabolic engineering; capable of high-density fermentation. nih.govnih.govresearchgate.net |

| Plant-Based Systems | Nicotiana benthamiana | Alcohols, Acetates, Aldehydes | Scalable production using standard agricultural practices; development of inducible systems (e.g., copper-inducible) allows for controlled production, high yields, and minimizes impact on plant health. nih.gov |

Comprehensive Chemoecological Investigations

Chemoecology is the study of the chemical basis of interactions between organisms, and for 1,13-Tetradecadien-3-one, this involves delving into the intricate social life of the African weaver ant, Oecophylla longinoda. researchgate.netwikipedia.org This arboreal ant species is known for its complex colony structure and aggressive territorial behavior, which is largely mediated by a sophisticated chemical language. wikipedia.org

Oecophylla longinoda employs a multi-component alarm pheromone released from its mandibular glands to orchestrate colony defense. researchgate.netnih.gov This is not a simple signal but a complex message that produces a sequential pattern of behavior in other worker ants, including alerting, attraction, and ultimately, aggression and biting. researchgate.net The chemical blend consists of over thirty compounds, with different components having different volatilities and behavioral thresholds. researchgate.netnih.gov

Table 2: Known Components of Oecophylla longinoda Mandibular Gland Secretion and Observed Effects

| Compound Class | Example Compound(s) | Observed Behavioral Effect |

|---|---|---|

| Aldehydes | Hexanal | Alerting, Attraction researchgate.netnih.gov |

| Alcohols | 1-Hexanol | Attraction researchgate.netnih.gov |

| Ketones | 3-Undecanone, 1,13-Tetradecadien-3-one | Likely markers for attack/aggression researchgate.netfrontiersin.org |

| Alkenals | 2-Butyl-2-octenal | Marker for attack researchgate.net |

Development of Novel Analytical Probes and Sensors

The ability to detect and quantify volatile organic compounds (VOCs) like 1,13-Tetradecadien-3-one is crucial for both fundamental research and practical applications, such as monitoring traps in pest management programs. nih.govresearchgate.net While traditional laboratory methods like gas chromatography-mass spectrometry (GC-MS) are powerful, there is a significant push to develop rapid, sensitive, and field-portable sensors. nih.govnih.gov

Emerging research is focused on several innovative sensor technologies:

Electrochemical Sensors: These devices work by transducing the chemical interaction of a VOC with an electrode surface into a measurable electrical signal (e.g., a change in current, potential, or impedance). nih.govnih.gov To improve sensitivity and selectivity, researchers are incorporating advanced nanomaterials like metal oxide nanoparticles (e.g., SnO₂, WO₃), carbon nanotubes, and graphene into the electrode design. nih.govnih.govmdpi.com These materials offer a high surface area for interaction and can have catalytic properties that enhance the signal. nih.gov

Optical Sensors: This category of sensors utilizes changes in optical properties, such as light absorption or fluorescence, upon exposure to a target analyte. researchgate.net They offer another avenue for creating detection devices for specific VOCs.

Biosensors: A particularly promising direction is the development of biosensors that use biological molecules as the primary recognition element. nih.govnih.gov Odorant-binding proteins (OBPs) are small soluble proteins found in the antennae of insects that are responsible for binding and transporting pheromones to the olfactory receptors. frontiersin.orgoup.comproteopedia.org By immobilizing these highly specific proteins onto a transducer, it's possible to create a biosensor that is exquisitely tuned to a target pheromone. nih.gov For example, an impedimetric biosensor using a pig OBP has been successfully developed to detect VOCs associated with food spoilage, demonstrating a proof-of-concept that is directly applicable to the detection of insect pheromones. nih.gov

These novel sensor systems have the potential to revolutionize how chemical signals are monitored in the environment, providing real-time data that is currently unattainable with lab-based methods. nih.gov

Table 3: Comparison of Analytical Technologies for Pheromone Detection

| Technology | Principle | Key Characteristics | Application Status |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography, detection by mass | High sensitivity and specificity; "gold standard" for identification. | Laboratory-based, expensive, requires trained operators. nih.gov |

| Electrochemical Sensors | Transduction of a chemical reaction into an electrical signal | Rapid response, high sensitivity, potential for miniaturization and low cost. nih.gov | Under active development; nanomaterial integration is enhancing performance. nih.gov |

| Optical Sensors | Measures changes in light properties (e.g., absorption) | Can offer non-contact detection. | Research and development stage for specific VOCs. researchgate.net |

| OBP-Based Biosensors | Uses insect Odorant-Binding Proteins for specific recognition | Potentially very high selectivity and sensitivity; mimics biological olfaction. | Proof-of-concept demonstrated; a key area of emerging research. nih.gov |

Integration of Omics Technologies in Biosynthesis Research

Understanding how an insect produces a complex molecule like 1,13-Tetradecadien-3-one requires a deep dive into its genetic and metabolic machinery. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing an unprecedented, holistic view of pheromone biosynthesis. frontiersin.orgnih.gov

Transcriptomics: This has been a revolutionary tool. By sequencing all the RNA molecules (the transcriptome) within an insect's pheromone gland, scientists can create a snapshot of all the genes that are active during production. nih.govfrontiersin.orgnih.gov By comparing this to other body tissues, researchers can pinpoint genes that are specifically and highly expressed in the gland, making them strong candidates for being involved in the biosynthetic pathway. acs.orgacs.org This approach has been used successfully in numerous moth species to identify the key enzymes responsible for creating pheromones, including fatty acid synthases (FAS), desaturases, fatty-acyl reductases (FARs), and acetyltransferases (ACTs). nih.govacs.org

Proteomics: While transcriptomics identifies the genetic blueprints, proteomics confirms the presence and abundance of the actual protein machinery. numberanalytics.com Using techniques like mass spectrometry, researchers can analyze the proteins present in the pheromone gland to verify that the enzymes identified at the transcript level are indeed being produced. numberanalytics.com Proteomics can also identify other crucial proteins, such as OBPs and chemosensory proteins (CSPs), which are involved in solubilizing and transporting the final pheromone molecules. frontiersin.org

Genomics and Metabolomics: Genomics provides the complete genetic library of the organism, which aids in the annotation of entire families of sensory genes and accelerates the discovery of new chemical signals. canada.ca Metabolomics, on the other hand, focuses on the end products. Using techniques like GC-MS, it identifies and quantifies the full suite of small molecules (the metabolome) present in a glandular secretion, providing the final chemical signature that needs to be explained by the other omics layers. agriscigroup.us

By integrating data from these different "omics" levels, researchers can now construct complete models of pheromone biosynthesis, from the initial genes to the final chemical blend. frontiersin.org This comprehensive understanding is not only of fundamental scientific interest but is also essential for successfully engineering the bioproduction systems described earlier.

Table 4: Role of Omics Technologies in Pheromone Research

| Omics Field | What it Studies | Application in Pheromone Biosynthesis Research |

|---|---|---|

| Transcriptomics | Gene expression (RNA) | Identification of candidate genes (e.g., desaturases, reductases) highly expressed in pheromone glands. nih.govacs.orgacs.org |

| Proteomics | Proteins | Confirmation of enzyme expression; identification of transport proteins like OBPs and CSPs. frontiersin.orgnumberanalytics.com |

| Genomics | Complete genetic code (DNA) | Provides the foundational library of all possible genes; helps in annotating sensory gene families. canada.ca |

| Metabolomics | Small molecules (metabolites) | Identification and quantification of the final pheromone components and their precursors in the gland. agriscigroup.us |

Q & A

Q. How can researchers determine the optimal synthetic route for Tetradecadien-3-one,1,13- while minimizing byproduct formation?

Methodological Answer: Design a factorial experiment to test variables such as catalysts (e.g., Grubbs vs. Hoveyda-Grubbs), solvents (polar vs. non-polar), and reaction temperatures. Use gas chromatography-mass spectrometry (GC-MS) to quantify yield and byproducts, and apply response surface methodology (RSM) to identify optimal conditions . Ensure reproducibility by documenting detailed procedures, including inert atmosphere requirements and purification steps (e.g., column chromatography gradients) .

Q. What analytical techniques are most effective for characterizing the structural purity of Tetradecadien-3-one,1,13-?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and double-bond geometry. Validate purity via high-performance liquid chromatography (HPLC) with a chiral stationary phase if stereoisomers are suspected. Cross-reference spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled stressors (light, humidity, temperature). Monitor degradation using differential scanning calorimetry (DSC) for phase changes and LC-MS to identify decomposition products. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can contradictory spectral data for Tetradecadien-3-one,1,13- be resolved in published studies?

Methodological Answer: Perform a systematic meta-analysis of existing datasets, focusing on experimental variables (e.g., solvent polarity, concentration) that may influence spectral outcomes. Replicate conflicting experiments under standardized conditions and use multivariate analysis (e.g., PCA) to isolate contributing factors. Publish negative results to clarify discrepancies .

Q. What strategies are recommended for elucidating the compound’s reaction mechanisms in catalytic systems?

Methodological Answer: Employ isotopic labeling (e.g., deuterium or ¹³C) to track bond cleavage/formation in mechanistic studies. Use in-situ spectroscopic techniques (e.g., Raman or XAS) to monitor intermediate species. Validate hypotheses with computational modeling (e.g., DFT or MD simulations) to map energy barriers and transition states .

Q. How can researchers design a study to investigate the compound’s interactions with biological macromolecules?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to predict interaction sites. Validate findings with cryo-EM or X-ray crystallography if macromolecular structures are available. Ensure ethical compliance by pre-registering protocols for biosafety review .

Methodological Frameworks and Best Practices

- Experimental Design: Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid scope creep .

- Data Contradiction Analysis: Apply triangulation by combining experimental, computational, and literature data to resolve conflicts .

- Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products